molecular formula C44H58N4O8Si B12381717 SiR-PEG3-TCO

SiR-PEG3-TCO

Cat. No.: B12381717
M. Wt: 799.0 g/mol
InChI Key: ASYAHYYZMXOOKT-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-PEG3-TCO involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Comparison with Similar Compounds

SiR-PEG3-TCO can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in biological imaging, protein labeling, drug delivery, and material science. Its unique combination of silicon rhodamine, polyethylene glycol, and trans-cyclooctene makes it a valuable tool in scientific research .

Properties

Molecular Formula

C44H58N4O8Si

Molecular Weight

799.0 g/mol

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C44H58N4O8Si/c1-47(2)32-15-18-36-39(29-32)57(5,6)40-30-33(48(3)4)16-19-37(40)44(36)38-28-31(14-17-35(38)42(50)56-44)41(49)45-20-22-52-24-26-54-27-25-53-23-21-46-43(51)55-34-12-10-8-7-9-11-13-34/h7-8,14-19,28-30,34H,9-13,20-27H2,1-6H3,(H,45,49)(H,46,51)/b8-7+

InChI Key

ASYAHYYZMXOOKT-BQYQJAHWSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCC/C=C/CC6)C(=O)O3

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCCC=CCC6)C(=O)O3

Origin of Product

United States

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